ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
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Overview
Description
Ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-indole-6-carboxylate
- Ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide
Uniqueness
Ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate stands out due to its unique dioxolo ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
799826-41-8 |
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Molecular Formula |
C18H21N3O5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate |
InChI |
InChI=1S/C18H21N3O5/c1-2-24-18(23)17-16(20-15(22)9-21-5-3-4-6-21)11-7-13-14(26-10-25-13)8-12(11)19-17/h7-8,19H,2-6,9-10H2,1H3,(H,20,22) |
InChI Key |
UAHJOHWQUNVFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(C=C2N1)OCO3)NC(=O)CN4CCCC4 |
solubility |
18 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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